DDV vs. O-Desmethylvenlafaxine (ODV): Differential Formation and Metabolic Ratios
N,O-Didesmethylvenlafaxine (DDV) is a downstream metabolite, formed from both O-desmethylvenlafaxine (ODV) and N-desmethylvenlafaxine (NDV) [1]. Its formation is highly dependent on CYP2C19 and CYP2D6 genotypes, providing a distinct metabolic signature compared to ODV, which is primarily CYP2D6-dependent [2]. This differential formation allows for the use of metabolic ratios like DDV/ODV as a specific biomarker.
| Evidence Dimension | Influence of CYP2C19 Genotype on Metabolic Ratio |
|---|---|
| Target Compound Data | CYP2C19 genotype significantly influences the DDV/ODV ratio |
| Comparator Or Baseline | ODV/VEN ratio is not significantly influenced by CYP2C19 genotype |
| Quantified Difference | P = 0.013 for DDV/ODV ratio vs. non-significant for ODV/VEN |
| Conditions | In postmortem femoral blood samples from 94 forensic autopsy cases, analyzed by LC-MS/MS and genotyped for CYP2D6/CYP2C19 polymorphisms [2]. |
Why This Matters
DDV is a unique probe for CYP2C19 activity, a role that cannot be fulfilled by ODV, making it essential for pharmacogenomic research and individualized medicine studies.
- [1] Kingbäck M, et al. Influence of CYP2D6 genotype on the disposition of the enantiomers of venlafaxine and its major metabolites in postmortem femoral blood. Forensic Sci Int. 2012; 214(1-3):124-34. View Source
- [2] Karlsson L, et al. Influence of CYP2D6 and CYP2C19 genotypes on venlafaxine metabolic ratios and stereoselective metabolism in forensic autopsy cases. Pharmacogenomics J. 2015; 15(2):165-71. View Source
